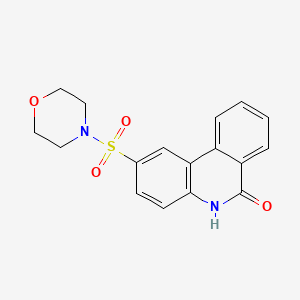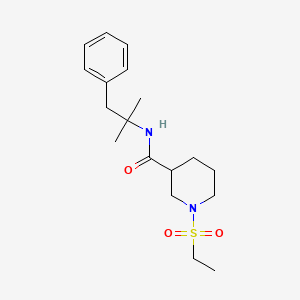
2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Gellibert et al. and has since been found to have a range of applications in various fields of study.
Mécanisme D'action
2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone exerts its inhibitory effect on the TGF-β signaling pathway by binding to and blocking the activity of the type I TGF-β receptor (TβRI). This prevents the downstream phosphorylation and activation of the Smad transcription factors, which are responsible for mediating the biological effects of TGF-β.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. It has been found to inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes involved in cell cycle regulation, differentiation, and migration. This compound has also been shown to attenuate the development of fibrosis in animal models of liver and lung fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone in lab experiments is its high potency and specificity for the TGF-β signaling pathway. This allows for precise and selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for the use of 2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone in scientific research. One potential application is in the development of new therapies for diseases associated with dysregulated TGF-β signaling, such as cancer and fibrosis. Another future direction is in the investigation of the role of TGF-β signaling in stem cell differentiation and tissue regeneration. Additionally, the development of more potent and long-lasting inhibitors of the TGF-β signaling pathway may further enhance the utility of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone involves a multi-step process starting with the reaction of 2-nitrobenzaldehyde with morpholine to form 2-nitro-N-morpholin-4-ylbenzaldehyde. This intermediate is then reduced with sodium dithionite to produce 2-amino-N-morpholin-4-ylbenzaldehyde, which is subsequently reacted with 2-(chlorosulfonyl)benzoic acid to yield this compound.
Applications De Recherche Scientifique
2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone has been extensively used in scientific research as a potent inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway plays a critical role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the TGF-β signaling pathway has been implicated in a wide range of diseases, such as cancer, fibrosis, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-morpholin-4-ylsulfonyl-5H-phenanthridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17-14-4-2-1-3-13(14)15-11-12(5-6-16(15)18-17)24(21,22)19-7-9-23-10-8-19/h1-6,11H,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWLKRZOQZDTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate](/img/structure/B5420885.png)
![3-[(2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]-2-(3-thienylmethyl)-1-propanol dihydrochloride](/img/structure/B5420893.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5420897.png)
![8-(4-pyridin-2-ylbenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5420899.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)

![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-phenyl-2-pyrimidinamine](/img/structure/B5420914.png)
![N-[2-(ethylthio)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420924.png)
![3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420929.png)


![3-[(4-iodophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5420953.png)

![N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5420979.png)
